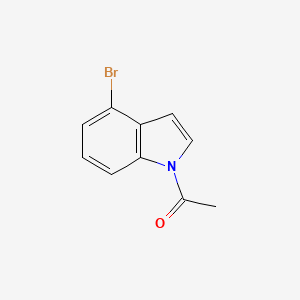
1-(4-Bromo-1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine atom attached to the indole ring, which can influence its chemical reactivity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1H-indol-1-yl)ethanone typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to yield indole derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced indole derivatives .
Applications De Recherche Scientifique
1-(4-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways . For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methyl-1H-indol-1-yl)ethanone
- 1-(4-Ethyl-1H-indol-1-yl)ethanone
- 1-(4-Fluoro-1H-indol-1-yl)ethanone
Uniqueness
1-(4-Bromo-1H-indol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives . The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
1-(4-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |
Clé InChI |
OUGDCAIKFIWDFM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



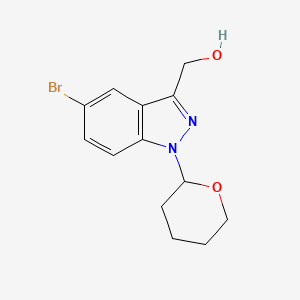
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

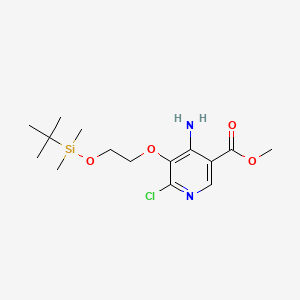
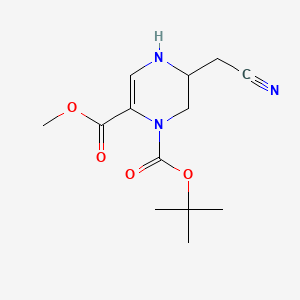
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
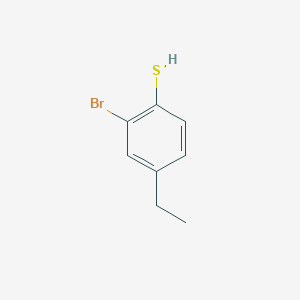

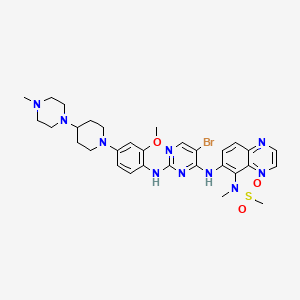
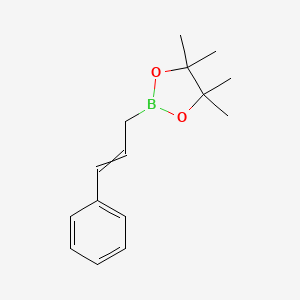
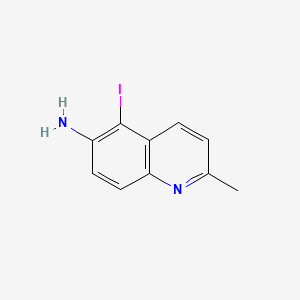
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)

